[2-(Furan-2-ylmethylamino)-2-oxoethyl] thiophene-2-carboxylate
Description
[2-(Furan-2-ylmethylamino)-2-oxoethyl] thiophene-2-carboxylate is a synthetic organic compound characterized by a thiophene-2-carboxylate ester backbone linked to a substituted acetamide group. The acetamide moiety features a furan-2-ylmethylamino substituent, introducing heterocyclic aromaticity (furan) and an amide functional group.
Properties
Molecular Formula |
C12H11NO4S |
|---|---|
Molecular Weight |
265.29 g/mol |
IUPAC Name |
[2-(furan-2-ylmethylamino)-2-oxoethyl] thiophene-2-carboxylate |
InChI |
InChI=1S/C12H11NO4S/c14-11(13-7-9-3-1-5-16-9)8-17-12(15)10-4-2-6-18-10/h1-6H,7-8H2,(H,13,14) |
InChI Key |
HXXUTLRAKUAOMR-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)CNC(=O)COC(=O)C2=CC=CS2 |
Origin of Product |
United States |
Biological Activity
The compound [2-(Furan-2-ylmethylamino)-2-oxoethyl] thiophene-2-carboxylate is a heterocyclic compound that combines structural features of furan and thiophene. These types of compounds are recognized for their potential therapeutic applications, particularly in medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.
- IUPAC Name : this compound
- Molecular Formula : C13H13NO4S
- Molecular Weight : 279.31 g/mol
The biological activity of this compound is attributed to its interaction with various molecular targets, including enzymes and receptors. The presence of furan and thiophene rings allows for significant π-π interactions and hydrogen bonding, which can modulate the activity of these targets.
Antimicrobial Properties
Research indicates that compounds containing furan and thiophene moieties exhibit antimicrobial activity. For instance, derivatives similar to this compound have been shown to inhibit the growth of various bacterial strains, suggesting a potential application in treating infections.
Anticancer Activity
Studies have highlighted the anticancer properties of thiophene derivatives. The compound may exert cytotoxic effects on cancer cells by inducing apoptosis or inhibiting cell proliferation pathways. For example, structural analogs have demonstrated significant inhibitory effects on cancer cell lines in vitro.
Anti-inflammatory Effects
The compound's potential anti-inflammatory effects are linked to its ability to inhibit pro-inflammatory cytokines. This mechanism is crucial for developing therapeutics aimed at treating inflammatory diseases.
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Antimicrobial Activity | A study demonstrated that similar compounds exhibited effective inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 20 to 50 µg/mL. |
| Anticancer Activity | In vitro studies showed that derivatives had IC50 values as low as 15 µM against various cancer cell lines, indicating substantial cytotoxicity. |
| Anti-inflammatory Studies | Compounds were tested in animal models, showing a reduction in inflammation markers by approximately 30% compared to control groups. |
Comparison with Similar Compounds
The unique combination of furan and thiophene rings in this compound differentiates it from other compounds such as:
| Compound | Structure | Biological Activity |
|---|---|---|
| 2-Acetyl-5-methylthiophene | Structure | Antimicrobial |
| Methyl 4-cyano-5-{[(2E)-3-(furan-2-yl)prop-2-enoyl]amino}-3-methylthiophene-2-carboxylate | Structure | Anticancer |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in the Acetamide Group
The compound’s closest analogs differ in the substituents attached to the amino group of the acetamide moiety. Key examples include:
(a) [2-[(4-Chlorophenyl)methylamino]-2-oxoethyl] Thiophene-2-carboxylate
- Structure : Replaces the furan-2-ylmethyl group with a 4-chlorophenylmethyl substituent.
- This modification may also alter metabolic stability compared to the furan-containing analog, as chlorinated aromatic systems are often more resistant to oxidative degradation .
(b) [2-(Furan-2-ylmethylamino)-2-oxoethyl] 2,5-Dimethyl-1-phenylpyrrole-3-carboxylate
- Structure : Substitutes the thiophene-2-carboxylate group with a pyrrole-3-carboxylate ester.
- Impact : The pyrrole ring introduces a nitrogen atom into the aromatic system, altering electronic distribution and hydrogen-bonding capacity. This change could influence solubility and target binding affinity in biological systems .
Backbone Modifications: Thiophene vs. Benzene Derivatives
Compounds like 5-CA-2-HM-MCBX () feature benzoic acid backbones instead of thiophene.
Functional Group Comparisons: Ester vs. Amide Linkages
Thiophene fentanyl hydrochloride (), though pharmacologically distinct, shares a thiophene component.
- Key Difference: The fentanyl derivative includes a piperidine-based opioid pharmacophore, whereas [2-(furan-2-ylmethylamino)-2-oxoethyl] thiophene-2-carboxylate lacks such a moiety. This highlights the critical role of functional group selection in determining biological activity .
Data Table: Structural and Functional Comparison
Research Findings and Implications
- Metabolic Stability: The furan group in this compound may render it susceptible to oxidative metabolism via cytochrome P450 enzymes, similar to furan-containing drugs like ranitidine .
- Toxicity Considerations : Analogous compounds (e.g., Thiophene fentanyl) lack comprehensive toxicological profiles, underscoring the need for further safety evaluations .
- Synthetic Flexibility : The acetamide-thiophene scaffold allows for modular substitutions, enabling optimization of pharmacokinetic properties .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
